3-{[(4-Hydroxypyrimidin-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
Overview
Description
This compound, also known by its CAS Number 1039922-41-2, is a chemical with the molecular formula C14H10N2O4S . It has an average mass of 302.305 Da and a monoisotopic mass of 302.036133 Da . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10N2O4S/c17-11-5-6-15-14(16-11)21-7-9-8-3-1-2-4-10(8)20-12(9)13(18)19/h1-6H,7H2,(H,18,19)(H,15,16,17) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound has a molecular weight of 302.31 . It’s a powder that is stored at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, and spectral data (NMR, IR, MS) would typically be determined experimentally or found in a detailed chemical database.Scientific Research Applications
Crystallographic Interest and Molecular Interactions
Compounds related to benzofuran derivatives demonstrate notable characteristics in crystallography. For instance, the ability of certain benzofuran compounds to form centrosymmetric dimers through intermolecular hydrogen bonds is a point of interest. These dimers can further engage in stacked arrangements along specific crystal axes, facilitated by interactions such as C—H⋯π interactions (Choi et al., 2008). Such studies contribute to the understanding of molecular packing, stability, and the potential for designing molecules with desired physical and chemical properties.
Synthesis and Chemical Behavior
The synthesis of benzofuran derivatives and their subsequent functionalization is a significant area of research, highlighting methods to generate novel compounds with potential therapeutic applications. For example, the synthesis of 3-substituted-benzofuran-2-carboxylic esters has been explored for their biological activity, particularly as ischemic cell death inhibitors (Suh et al., 2010). This points to a methodological interest in the modification of benzofuran structures for enhancing biological efficacy.
Biological Activity and Potential Therapeutic Applications
Analogues of benzofuran have been synthesized and evaluated for various biological activities, such as analgesic and cytotoxic effects. The exploration of substituted 1-benzofurans and benzothiophenes for analgesic activity (Rádl et al., 2000) and the synthesis of 4-thiopyrimidine derivatives for cytotoxic activity (Stolarczyk et al., 2018) demonstrate the ongoing research into the potential therapeutic uses of such molecules. These studies signify the compound's relevance in developing new drugs and therapeutic agents.
Properties
IUPAC Name |
3-[(6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c17-11-5-6-15-14(16-11)21-7-9-8-3-1-2-4-10(8)20-12(9)13(18)19/h1-6H,7H2,(H,18,19)(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITGGWISEFDAKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CSC3=NC=CC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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